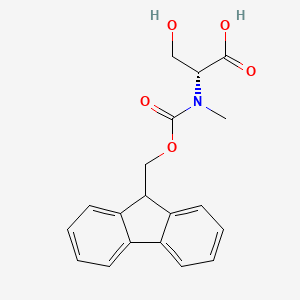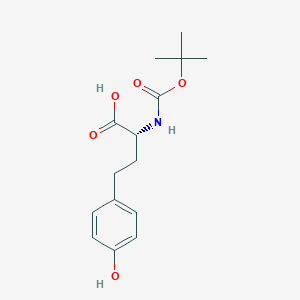![molecular formula C11H16N2O2 B8179862 3-[(2-Aminoethyl)amino]-3-phenylpropanoic acid](/img/structure/B8179862.png)
3-[(2-Aminoethyl)amino]-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Aminoethyl)amino]-3-phenylpropanoic acid is an organic compound that features both amino and phenyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a phenyl group attached to a propanoic acid backbone, with an aminoethyl group linked to the central carbon atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)amino]-3-phenylpropanoic acid typically involves the reaction of a phenylpropanoic acid derivative with an aminoethylamine. One common method includes the following steps:
Starting Materials: Phenylpropanoic acid and 2-aminoethylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as:
Batch Reactors: Large-scale batch reactors with controlled temperature and pressure conditions.
Continuous Flow Reactors: Continuous flow systems to enhance efficiency and yield.
Purification: Industrial purification methods such as distillation, crystallization, and advanced chromatography.
化学反应分析
Types of Reactions
3-[(2-Aminoethyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated phenyl derivatives.
科学研究应用
3-[(2-Aminoethyl)amino]-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of 3-[(2-Aminoethyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It can influence biochemical pathways related to amino acid metabolism, neurotransmission, or cellular signaling.
相似化合物的比较
Similar Compounds
3-[(2-Aminoethyl)amino]propyltrimethoxysilane: Similar in structure but contains a silane group.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Another related compound with applications in surface modification and material science.
Uniqueness
3-[(2-Aminoethyl)amino]-3-phenylpropanoic acid is unique due to its specific combination of amino and phenyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications and applications across various fields.
属性
IUPAC Name |
3-(2-aminoethylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-6-7-13-10(8-11(14)15)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGDSYKPYQYONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine 4HCl](/img/structure/B8179820.png)







![(R)-Methyl 1-[3-amino-4-(phenylthio)butyl]piperidine-4-carboxylate](/img/structure/B8179867.png)
![4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B8179875.png)

![tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8179882.png)
